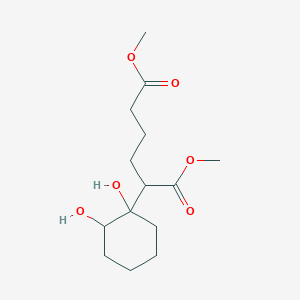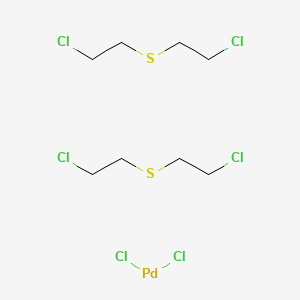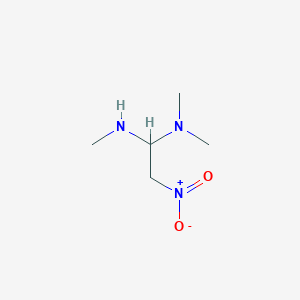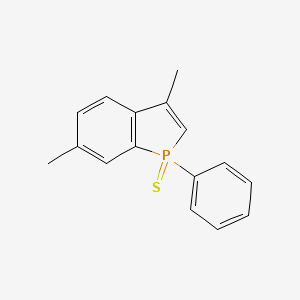
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate is an organic compound with the molecular formula C14H24O6 It is a derivative of cyclohexane, featuring two hydroxyl groups and a hexanedioate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate typically involves the esterification of 2-(1,2-dihydroxycyclohexyl)hexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester moiety play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(1,2-dihydroxycyclohexyl)pentanedioate
- Dimethyl 2-(1,2-dihydroxycyclohexyl)butanedioate
- Dimethyl 2-(1,2-dihydroxycyclohexyl)propanedioate
Uniqueness
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both hydroxyl groups and the hexanedioate ester moiety allows for a diverse range of chemical reactions and applications, setting it apart from similar compounds with different chain lengths or functional groups.
Propriétés
Numéro CAS |
63487-38-7 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate |
InChI |
InChI=1S/C14H24O6/c1-19-12(16)8-5-6-10(13(17)20-2)14(18)9-4-3-7-11(14)15/h10-11,15,18H,3-9H2,1-2H3 |
Clé InChI |
PRGHRXWPOXEOLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC(C(=O)OC)C1(CCCCC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)


![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)



![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)

![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)



